molecular formula C9H9F3N2O2 B1297848 N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline CAS No. 54672-09-2

N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline

Cat. No. B1297848
CAS RN: 54672-09-2
M. Wt: 234.17 g/mol
InChI Key: OIZCWRMHLSZGKT-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline is a chemical compound that is part of a broader class of nitroaniline derivatives. These compounds are characterized by the presence of nitro groups attached to an aniline moiety, which can significantly alter their electronic and structural properties. The trifluoromethyl group is a strong electron-withdrawing group that can influence the reactivity and stability of the molecule .

Synthesis Analysis

The synthesis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline and related compounds typically involves the nitration of anilines or the reaction of anilines with nitro-containing reagents. For instance, a one-pot synthesis method has been developed for N,N-dimethylaniline derivatives starting from nitrobenzene and methanol, which could potentially be adapted for the synthesis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline . Additionally, the synthesis of related compounds, such as N-(nitrofluorenylidene)anilines, involves the condensation of nitrofluorenones with substituted anilines .

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be significantly affected by the presence of substituents. For example, the introduction of a trifluoromethyl group can lead to distortions from regular geometry due to its electron-withdrawing nature . The molecular conformations of these compounds can be twisted, as observed in derivatives bearing nitro and methyl groups .

Chemical Reactions Analysis

The presence of nitro and trifluoromethyl groups in anilines can lead to unique reactivity patterns. For example, the trifluoroacetylation of anilines has been achieved using ethyl trifluoroacetate, which could be relevant for further functionalization of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline . Moreover, the nitro group can participate in various chemical reactions, such as reduction to form amines or condensation to form Schiff bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline are influenced by its functional groups. The nitro group is known to be a strong electron-withdrawing group, which can affect the electron distribution within the molecule and thus its spectroscopic properties . The trifluoromethyl group contributes to the molecule's lipophilicity and can also affect its boiling point and solubility . The synthesis of related compounds has shown that the introduction of trifluoromethyl groups can lead to high yields and recovery of solvents, indicating good process efficiency .

Scientific Research Applications

Nitroaniline Derivatives as Precursors for Nitric Oxide Release Agents

N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline, as part of the nitroaniline family, has been explored in the context of nitric oxide release agents. A study demonstrated how modifications in functional groups of nitroaniline derivatives significantly impact molecular conformation, intermolecular interactions, and packing, highlighting their potential in controlled release applications (Wade et al., 2013).

Electronic Structures and Conformations

The electronic structures and conformations of derivatives of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline have been studied, providing insights into their molecular behavior. Such studies are crucial for understanding how structural modifications affect the electronic properties of these compounds, which is essential for their application in various fields, including material science (Akaba et al., 1980).

Synthesis Methods

Research has also focused on the synthesis methods of nitroaniline derivatives. For instance, studies on the synthesis of related compounds like 2-nitro-4, 5-dimethyl aniline offer insights into optimizing production methods, which can be applicable to the synthesis of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline and similar compounds (Yang Ji-qing, 2001).

Applications in Nonlinear Optics

The derivatives of N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline have been explored for their potential in nonlinear optics (NLO) applications. Studies on the crystal growth and characterization of organic NLO materials provide a foundation for understanding how such compounds can be utilized in advanced photonic and electronic devices (Balachandar & Kalainathan, 2014).

properties

IUPAC Name

N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-13(2)8-4-3-6(14(15)16)5-7(8)9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZCWRMHLSZGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334672
Record name N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-nitro-2-(trifluoromethyl)aniline

CAS RN

54672-09-2
Record name N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-floro-4-nitro-2-trifluoromethylbenzene (2.0 g) in tetrahydrofuran (20 mL) were added dimethyamine (0.64 g) and sodium hydride (0.34 g) at room temperature, and this mixture was stirred at 50° C. for 16 hours. This reaction mixture was poured into water, and this mixture was extracted with ethyl acetate. This organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give the title compound (0.94 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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